N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a tetrahydrofuran moiety, and a carboxamide group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the tetrahydrofuran moiety and the carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide: This compound is unique due to its specific combination of functional groups and ring structures.
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents may exhibit different chemical and biological properties.
Tetrahydrofuran-Containing Compounds: These compounds share the tetrahydrofuran moiety but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridazine derivatives. Its complex structure suggests potential biological activities, which have been the subject of various studies focusing on its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from multiple sources.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure that may interact with various biological targets. The presence of both an oxo group and a carbamoyl moiety suggests potential reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C18H21N3O3 |
Molecular Weight | 325.38 g/mol |
IUPAC Name | This compound |
InChI Key | InChI=1S/C18H21N3O3/c1-13-4-6... |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are the key findings from various studies.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of similar compounds in the dihydropyridazine class. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.004 to 0.06 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Anticancer Activity
Compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines. For example, studies report that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile against diseases characterized by chronic inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
Several case studies illustrate the compound's potential:
- Antibacterial Efficacy : A study comparing various dihydropyridazine derivatives found that those with a similar structure showed superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability, suggesting their potential as chemotherapeutic agents .
- Inflammatory Models : Animal models treated with this compound exhibited reduced markers of inflammation, supporting its use in inflammatory conditions .
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-4-6-14(7-5-13)21-19(26)16-8-9-18(25)23(22-16)12-17(24)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIGYXUDRFDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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